Balanophonin

Vue d'ensemble

Description

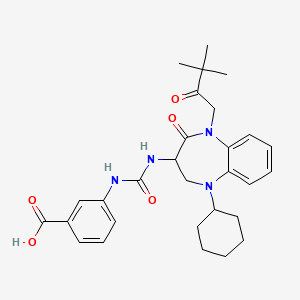

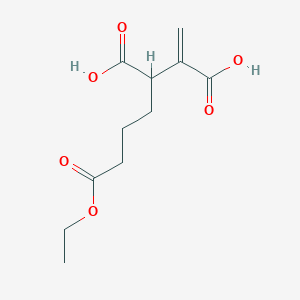

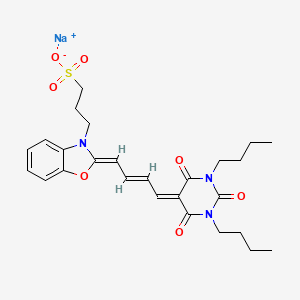

Balanophonin is a neo-lignan . It is a bioactive compound that can be isolated from Dipteryx odorata and Balanophora japonica .

Synthesis Analysis

Balanophonin is a natural neolignoid that can be found in Firmiana simplex . It has been reported to have anti-inflammatory and anti-cancer effects .Molecular Structure Analysis

The molecular structure of Balanophonin has been elucidated by various spectroscopic techniques such as UV, IR, MS, 1D and 2D NMR .Chemical Reactions Analysis

Balanophonin is one of the twelve phenolics that were isolated from the seeds of Lithocarpus pachylepis . Their structures were elucidated by various spectroscopic techniques .Physical And Chemical Properties Analysis

Balanophonin has a chemical formula of C20H20O6 . Its molar mass is 356.37 g/mol . More specific physical and chemical properties of Balanophonin can be found in the Material Safety Data Sheet .Applications De Recherche Scientifique

Neuroprotective Effects

Balanophonin, a natural neolignoid from Firmiana simplex, shows promise in neuroprotection. It has been observed to inhibit microglial activation, a key factor in neuron degeneration. Specifically, balanophonin reduced the production of neurotoxic mediators like nitric oxide and inflammatory cytokines in microglia cells, thereby potentially delaying the progression of neuronal cell death in neurodegenerative disorders (Lim et al., 2017).

Anti-inflammatory Properties

Balanophonin has demonstrated significant anti-inflammatory effects. Studies on Lithocarpus pachylepis seeds have revealed the presence of balanophonin variants, which exhibit moderate inhibitory activities against lipopolysaccharide-induced nitric oxide production in cell lines. This suggests a potential application in treating inflammation-related conditions (Ma et al., 2013); (Xie et al., 2013).

Cytotoxicity and Anticancer Potential

Certain studies have indicated the cytotoxic effects of balanophonin on cancer cell lines. For instance, balanophonin isolated from Aquilaria sinensis showed cytotoxicity against specific cancer cell lines, hinting at its potential in cancer research (Wang et al., 2010).

Chemodiversity and Chemotaxonomy

Research into the fruit composition of various plant species like Cirsium vulgare has revealed the presence of balanophonin, contributing to the field of chemodiversity and chemotaxonomy. This research helps in understanding the chemical diversity among different plant species and can be pivotal in identifying new sources of pharmacologically active substances (Boldizsár et al., 2012).

Enzymatic Activity Inhibition

Balanophonin has shown inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B). This enzyme is a target in treating diseases like diabetes and obesity, suggesting balanophonin's potential in these areas (Li et al., 2017).

Mécanisme D'action

Balanophonin has been reported to have anti-inflammatory effects and anti-cancer effects . In a study, it was found that Balanophonin reduced not only the LPS-mediated TLR4 activation but also the production of inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), in BV2 cells .

Orientations Futures

Propriétés

IUPAC Name |

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSSLSMGCFIFR-LNFBDUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Balanophonin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

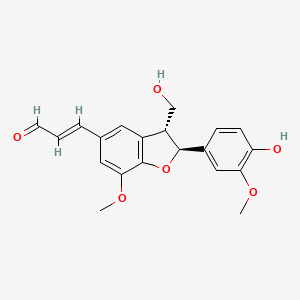

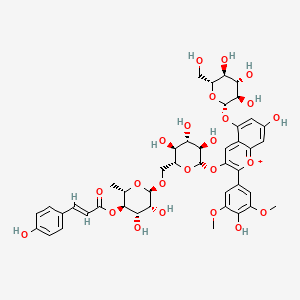

![5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one](/img/structure/B1260675.png)